molecular formula C7H7ClF3N3 B1398368 N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine CAS No. 1053659-61-2

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine

Cat. No.: B1398368
CAS No.: 1053659-61-2
M. Wt: 225.6 g/mol
InChI Key: KSQPQFLFBRCOON-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine is a compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by chlorination and subsequent reaction with hydrazine derivatives. One common method includes:

    Chlorination of 4-(trifluoromethyl)pyridine:

    Reaction with N-methylhydrazine: The chlorinated intermediate is then reacted with N-methylhydrazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-(trifluoromethyl)phenyl)-N-methylhydrazine
  • N-(6-Bromo-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine

Uniqueness

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3/c1-14(12)6-3-4(7(9,10)11)2-5(8)13-6/h2-3H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQPQFLFBRCOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine
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N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine
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N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine
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N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine
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N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine
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N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylhydrazine

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